molecular formula C18H14N4O3 B11210720 6-Hydroxy-4-oxo-N'-[(E)-3-pyridinylmethylene]-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carbohydrazide

6-Hydroxy-4-oxo-N'-[(E)-3-pyridinylmethylene]-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carbohydrazide

Cat. No.: B11210720
M. Wt: 334.3 g/mol
InChI Key: OEPDRCDVMBSMSU-KEBDBYFISA-N
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Description

This compound belongs to the class of 4-hydroxy-2-quinolones. It features a pyrroloquinoline core with a hydrazide group and a pyridinylmethylene substituent. Its chemical structure is intriguing, combining heterocyclic motifs that contribute to its diverse properties.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the reaction of an appropriate aniline with the corresponding ester. For instance, the reaction of ethyl ester 2 with various anilines yields the desired derivatives. The process occurs at around 140 °C in the presence of a small amount of dimethylformamide (DMF). The syntheses generally proceed smoothly, resulting in good yields.

Industrial Production:: While specific industrial production methods are not widely documented, research efforts have focused on improving the pharmacological properties of this compound class. Further exploration is warranted to optimize its synthesis for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substituents on the pyrroline ring can influence its reactivity. For example, halo-substituted derivatives exhibit distinct effects on kidney function.

    Other Transformations: Additional reactions, such as reduction or cyclization, may occur.

Common Reagents and Conditions::

    Anilines: Used as reactants in the synthesis.

    DMF: Facilitates the reaction.

    Activated Carbon: Employed during purification.

Major Products:: The compound’s major products depend on the specific substituents and reaction conditions. Further research is needed to explore these products comprehensively.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers investigate its potential as a lead compound for drug development.

    Coordination Chemistry: Its coordination behavior with metal ions is of interest.

Biology and Medicine::

    Diuretic Activity: Some derivatives exhibit diuretic effects.

    Molecular Targets: Identification of molecular targets and pathways involved in its action.

Industry::

    Materials Science: Exploration of its properties for materials development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular targets, influencing biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-[(E)-pyridin-3-ylmethylideneamino]-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C18H14N4O3/c23-16-13-5-1-4-12-6-8-22(15(12)13)18(25)14(16)17(24)21-20-10-11-3-2-7-19-9-11/h1-5,7,9-10,23H,6,8H2,(H,21,24)/b20-10+

InChI Key

OEPDRCDVMBSMSU-KEBDBYFISA-N

Isomeric SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)N/N=C/C4=CN=CC=C4)O

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NN=CC4=CN=CC=C4)O

Origin of Product

United States

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